

## Application Notes and Protocols for NAV 26: A Selective Nav1.7 Blocker

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

NAV 26 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of nociceptive signals. [3][4] Genetic gain-of-function mutations in Nav1.7 are associated with inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain, validating Nav1.7 as a key target for the development of novel analgesics.[3][4] These application notes provide detailed information on the solubility of NAV 26 and protocols for its use in key experimental models to investigate pain mechanisms.

## **Physicochemical Properties and Solubility**

A summary of the key physicochemical properties of **NAV 26** is provided in the table below.

| Property         | Value        | Reference |
|------------------|--------------|-----------|
| Molecular Weight | 434.41 g/mol | [5]       |
| Formula          | C22H21F3N2O4 | [5]       |
| Purity           | ≥98%         | [5]       |
| CAS Number       | 1198160-14-3 | [5]       |



## **Solubility Data**

The solubility of **NAV 26** in various solvents is crucial for the preparation of stock and working solutions for in vitro and in vivo experiments.

| Solvent                                 | Solubility                  | Reference |
|-----------------------------------------|-----------------------------|-----------|
| DMSO                                    | Up to 100 mM                | [5]       |
| Ethanol                                 | Up to 50 mM                 | [5]       |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 205 μM (Kinetic Solubility) | [6]       |

# **Experimental Protocols**Preparation of Stock and Working Solutions

- 1. Stock Solution Preparation (10 mM in DMSO):
- To prepare a 10 mM stock solution, dissolve 4.34 mg of NAV 26 (MW = 434.41 g/mol ) in 1 mL of high-purity DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
- 2. Working Solution Preparation for In Vitro Assays:
- For in vitro experiments, such as electrophysiology, dilute the DMSO stock solution into the appropriate extracellular buffer (e.g., aCSF or PBS) to the desired final concentration.
- It is recommended to keep the final DMSO concentration below 0.1% to minimize solvent effects on cellular activity.
- · Prepare fresh working solutions daily.
- 3. Formulation for In Vivo Administration:



- For in vivo studies in rodents, NAV 26 can be formulated for various routes of administration, including intravenous (IV), intraperitoneal (IP), or oral (PO).
- A common vehicle for IV administration is a solution of 5-10% DMSO in a solubilizing agent such as 60% PEG400 or 10% Kolliphor HS-15 in saline or water.[6]
- For oral administration, a suspension in 0.5% methylcellulose with 0.1% Tween 80 in water is a suitable vehicle.[6]
- The final formulation should be prepared fresh on the day of the experiment.

## In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol describes the characterization of **NAV 26**'s inhibitory effect on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using the whole-cell patch-clamp technique.

#### Materials:

- HEK293 cells stably expressing human Nav1.7.
- Patch-clamp rig with amplifier, digitizer, and microscope.
- Borosilicate glass capillaries for pipette fabrication.
- Extracellular (bath) solution (in mM): 140 NaCl, 3 KCl, 1 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
- Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
- NAV 26 working solutions (prepared as described above).

#### Procedure:

- Plate HEK293-hNav1.7 cells on glass coverslips 24-48 hours prior to recording.
- Transfer a coverslip to the recording chamber and perfuse with extracellular solution.



- Fabricate patch pipettes with a resistance of 2-5 M $\Omega$  when filled with intracellular solution.
- Establish a whole-cell patch-clamp configuration on a single cell.
- Hold the cell at a holding potential of -100 mV.
- Record baseline Nav1.7 currents by applying a depolarizing voltage step (e.g., to -10 mV for 20 ms).
- Apply NAV 26-containing extracellular solution to the cell via a perfusion system. Allow sufficient time for the compound to equilibrate and for the block to reach a steady state.
- Record Nav1.7 currents in the presence of NAV 26 using the same voltage protocol.
- To determine the IC<sub>50</sub>, apply a range of **NAV 26** concentrations and measure the peak inward current at each concentration.
- Normalize the peak current at each concentration to the baseline current and plot the concentration-response curve.

### In Vivo Pain Models

**NAV 26** has been shown to reduce nociceptive behavior in rat models of pain. Below are example protocols for assessing the efficacy of **NAV 26** in two common pain models.

- 1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
- Animal Model: Adult male Sprague-Dawley rats (200-250 g).
- Induction of Inflammation: Inject 100 μL of CFA (1 mg/mL) into the plantar surface of one hind paw. This will induce a localized inflammation and hypersensitivity to thermal and mechanical stimuli.
- Drug Administration: Administer NAV 26 or vehicle via the desired route (e.g., intraperitoneal or oral). A suggested starting dose for a related Nav1.7 inhibitor was in the range of 1-10 mg/kg.[7]
- Behavioral Testing:



- Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.
- Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold to a mechanical stimulus.
- Experimental Timeline:
  - Day 0: Induce inflammation with CFA injection.
  - Day 1-7: Monitor the development of hyperalgesia and allodynia.
  - Day 7 (or when hypersensitivity is established): Administer NAV 26 or vehicle and perform behavioral testing at various time points post-dosing (e.g., 30, 60, 120, 240 minutes).
- 2. Chemotherapy-Induced Neuropathic Pain (CINP) Model:
- Animal Model: Adult male Sprague-Dawley rats (200-250 g).
- Induction of Neuropathy: Administer a chemotherapeutic agent such as paclitaxel (e.g., 2 mg/kg, intraperitoneally) on four alternate days (days 0, 2, 4, 6).[8]
- Drug Administration: Once neuropathic pain is established (typically 7-14 days after the last paclitaxel injection), administer **NAV 26** or vehicle.
- Behavioral Testing: Assess mechanical allodynia using von Frey filaments as described above.
- Experimental Timeline:
  - o Days 0, 2, 4, 6: Administer paclitaxel.
  - Days 7-21: Monitor the development of mechanical allodynia.
  - Once allodynia is stable: Administer NAV 26 or vehicle and perform behavioral testing at various time points post-dosing.



# Signaling Pathway and Experimental Workflow Diagrams



Click to download full resolution via product page

Caption: **NAV 26** blocks Nav1.7, inhibiting action potential generation and subsequent neurotransmitter release in nociceptive neurons.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating **NAV 26** in vitro and in vivo.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell specific regulation of NaV1.7 activity and trafficking in rat nodose ganglia neurons -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and targeting of a unique NaV1.7 domain driving chronic pain PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DRG Voltage-Gated Sodium Channel 1.7 Is Upregulated in Paclitaxel-Induced Neuropathy in Rats and in Humans with Neuropathic Pain | Journal of Neuroscience [jneurosci.org]



- 6. pubs.acs.org [pubs.acs.org]
- 7. Nanomedicine-driven neuropathic pain relief in a rat model is associated with macrophage polarity and mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for NAV 26: A Selective Nav1.7 Blocker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609423#nav-26-solubility-and-preparation-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com